

SR-0813: A Technical Guide to ENL/AF9 YEATS Domain Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth examination of **SR-0813**, a potent and selective small molecule inhibitor targeting the YEATS domains of Eleven-Nineteen Leukemia (ENL) and its homolog AF9. **SR-0813** serves as a critical chemical probe for dissecting the roles of these epigenetic readers in acute leukemia, particularly in MLL-rearranged leukemias where ENL is a key dependency. This document details the quantitative metrics of target engagement, comprehensive experimental protocols, and the molecular consequences of ENL/AF9 inhibition by **SR-0813**.

Data Presentation: Quantitative Analysis of SR-0813 Engagement

The efficacy and selectivity of **SR-0813** have been quantified through various biochemical and cellular assays. The following tables summarize the key metrics for its interaction with ENL and AF9.

Table 1: Biochemical Potency and Binding Affinity of SR-0813



Target Domain	Assay Type	Metric	Value (nM)	Reference
ENL YEATS	HTRF	IC ₅₀	25	[1][2][3][4]
ENL YEATS	SPR	Kd	30	[1][2]
AF9 YEATS	HTRF	IC ₅₀	311	[1][2][3]

HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Cellular Target Engagement and Potency of SR-0813

Target Domain	Assay Type	Metric	Value (nM)	Reference
ENL YEATS	CETSA (HiBiT)	EC ₅₀	205	[1][2][3]
AF9 YEATS	CETSA (HiBiT)	EC ₅₀	76	[1][2][3]

CETSA: Cellular Thermal Shift Assay; EC50: Half-maximal effective concentration.

Table 3: Selectivity Profile of SR-0813

Off-Target	Assay Type	Metric	Value (μM)	Reference
MAP3K19 (YSK4)	Kinase Binding	Kd	3.5	[2][3][5][6]
YEATS2	Histone Peptide Array	-	No inhibition at 1 μΜ	[1][2]
YEATS4	-	-	Not specified, but highly selective against	[1][2]

While the HTRF assay suggests a biochemical preference for ENL over AF9, cellular engagement assays (CETSA) indicate that **SR-0813** potently engages both targets in cells and is not selective between them[1][2]. Importantly, **SR-0813** is highly selective against other



human YEATS domains (YEATS2, YEATS4) and demonstrates over a 100-fold lower affinity for the off-target kinase MAP3K19 compared to the ENL YEATS domain[2][3][6].

Mechanism of Action and Downstream Effects

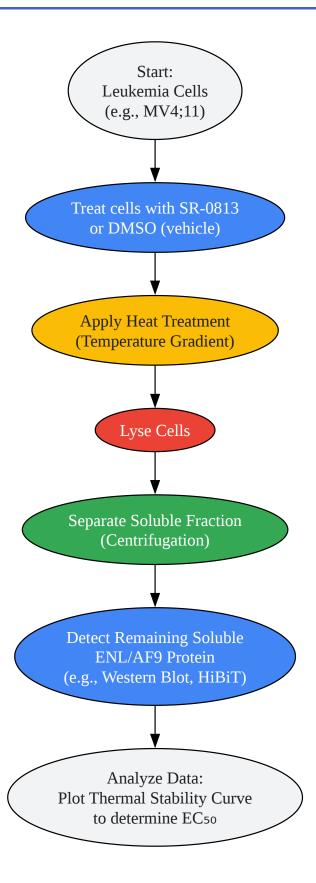
SR-0813 functions by directly binding to the acyl-lysine reader pocket of the ENL and AF9 YEATS domains. This competitive inhibition prevents the recognition of acetylated histone tails, a crucial step for ENL/AF9 localization to chromatin. The primary downstream effect is the dose-dependent displacement, or "eviction," of ENL from its genomic binding sites[2][4].

This eviction leads to a highly specific transcriptional response. Rather than causing global changes in gene expression, **SR-0813** selectively suppresses the transcription of ENL target genes[1][7]. These targets include a host of critical leukemia driver genes and proto-oncogenes such as HOXA9/10, MEIS1, MYC, and MYB[1][3][4][8]. The suppression of these pathogenic gene programs is believed to be the primary mechanism behind the anti-proliferative effects of **SR-0813** observed in MLL-fusion leukemia cell lines like MV4;11 and MOLM-13[1][3][9].

Mandatory Visualizations

Click to download full resolution via product page





Click to download full resolution via product page



Click to download full resolution via product page

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are summaries of key protocols used in the characterization of **SR-0813**.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.

- Reagents: Recombinant ENL YEATS domain (GST-tagged), biotinylated histone H3 peptide
 containing an acetylated lysine (e.g., H3K9ac), Europium cryptate-labeled anti-GST antibody
 (donor), and streptavidin-conjugated XL665 (acceptor).
- Procedure: Components are combined in an assay buffer in a microplate. SR-0813 is added at various concentrations.
- Mechanism: In the absence of an inhibitor, the YEATS domain binds the histone peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
 SR-0813 disrupts this interaction, leading to a decrease in the HTRF signal.
- Data Analysis: The signal is measured at 665 nm and 620 nm. The ratio is used to calculate
 the percent inhibition, and IC₅₀ values are determined by fitting the data to a dose-response
 curve.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity (Kd) of **SR-0813** to the ENL YEATS domain in real-time.

 Immobilization: A purified ENL YEATS protein is immobilized onto the surface of a sensor chip.



- Binding: A series of **SR-0813** concentrations are flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is measured in response units (RU).
- Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the compound.
- Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model
 to determine the association rate (k_a), dissociation rate (kd), and the equilibrium dissociation
 constant (Kd = kd/k_a).

Cellular Thermal Shift Assay (CETSA) with HiBiT Tag

CETSA assesses target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding. The HiBiT system provides a sensitive luminescence-based readout.

- Cell Line: A cell line (e.g., MV4;11) is engineered to express the target protein (e.g., ENL YEATS domain) fused to a small 11-amino-acid HiBiT tag.
- Treatment: Cells are treated with various concentrations of **SR-0813** or a vehicle control (DMSO) for a specified time (e.g., 4 hours).
- Thermal Challenge: The treated cells are heated to a specific temperature at which the target protein begins to denature and precipitate. The binding of SR-0813 stabilizes the protein, keeping more of it in a soluble state at elevated temperatures.
- Lysis and Detection: Cells are lysed, and the LgBiT protein (a large, complementary subunit) and furimazine substrate are added. LgBiT combines with the soluble HiBiT-tagged protein to form a functional NanoLuc luciferase, generating a luminescent signal.
- Data Analysis: The luminescence intensity, which is proportional to the amount of stabilized, soluble protein, is plotted against the drug concentration. The data is fitted to a doseresponse curve to calculate the EC₅₀ value. This assay can be simplified by omitting the heat shift and measuring ligand-induced stabilization at 37°C[4].



Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to determine the genome-wide localization of ENL and assess its displacement by **SR-0813**.

- Cross-linking: MV4;11 cells are treated with DMSO or SR-0813. Proteins are then cross-linked to DNA using formaldehyde.
- Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication.
- Immunoprecipitation: An antibody specific to ENL is used to immunoprecipitate the ENL protein along with the cross-linked DNA fragments.
- DNA Purification: The cross-links are reversed, and the DNA is purified.
- Sequencing: The purified DNA fragments are prepared into a library and sequenced using a next-generation sequencing platform.
- Data Analysis: The resulting sequence reads are aligned to a reference genome. Peaks are identified, representing regions of ENL enrichment. The ChIP-seq signal at ENL-bound loci in SR-0813-treated cells is compared to that in DMSO-treated cells to quantify the displacement of ENL from chromatin[4][7].

In conclusion, **SR-0813** is a well-characterized, potent, and selective dual inhibitor of the ENL and AF9 YEATS domains. The comprehensive data on its binding affinity, cellular engagement, and specific effects on transcription provide a solid foundation for its use as a chemical probe to investigate the biology of ENL/AF9 and as a lead compound for the development of therapeutics for acute leukemia[1][2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. SR-0813 Ace Therapeutics [acetherapeutics.com]
- 6. THP Life Science Webshop SR-0813 [lifescience.thp.at]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A chemical-genetic interaction between PAF1 and ENL/AF9 YEATS inhibition RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00233H [pubs.rsc.org]
- To cite this document: BenchChem. [SR-0813: A Technical Guide to ENL/AF9 YEATS
 Domain Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10823721#sr-0813-target-engagement-with-enl-af9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com